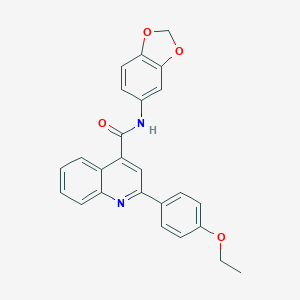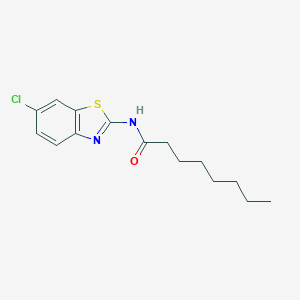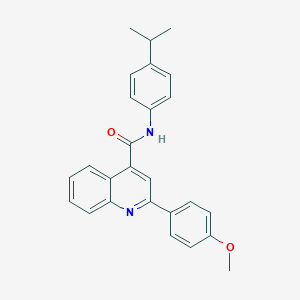![molecular formula C32H34N2O5 B443132 3-[5-(10-hexanoyl-3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)-2-furyl]benzoic acid](/img/structure/B443132.png)
3-[5-(10-hexanoyl-3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)-2-furyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[5-(10-hexanoyl-3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)-2-furyl]benzoic acid is a complex organic compound with a unique structure that combines elements of benzodiazepines, furans, and benzoic acids
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(10-hexanoyl-3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)-2-furyl]benzoic acid involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the benzodiazepine core: This is achieved through a cyclization reaction involving appropriate amine and ketone precursors under acidic or basic conditions.
Attachment of the furan ring: This step involves a coupling reaction, often facilitated by a palladium catalyst, to attach the furan ring to the benzodiazepine core.
Introduction of the hexanoyl group: This is typically done through an acylation reaction using hexanoyl chloride in the presence of a base.
Final coupling with benzoic acid: The final step involves coupling the intermediate with benzoic acid, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Analyse Des Réactions Chimiques
Types of Reactions
3-[5-(10-hexanoyl-3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)-2-furyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, potentially reducing ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoic acid moiety, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoic acid derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving benzodiazepine receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety and other neurological disorders.
Industry: Potential use in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-[5-(10-hexanoyl-3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)-2-furyl]benzoic acid is likely related to its interaction with benzodiazepine receptors in the central nervous system. The compound may act as an agonist or antagonist at these receptors, modulating the activity of neurotransmitters like GABA (gamma-aminobutyric acid). This interaction can lead to various effects, including anxiolytic, sedative, and anticonvulsant properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine used for its anxiolytic and sedative effects.
Midazolam: A benzodiazepine with rapid onset and short duration of action.
Uniqueness
3-[5-(10-hexanoyl-3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)-2-furyl]benzoic acid is unique due to its combination of benzodiazepine, furan, and benzoic acid moieties
Propriétés
Formule moléculaire |
C32H34N2O5 |
|---|---|
Poids moléculaire |
526.6g/mol |
Nom IUPAC |
3-[5-(5-hexanoyl-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-6-yl)furan-2-yl]benzoic acid |
InChI |
InChI=1S/C32H34N2O5/c1-4-5-6-14-28(36)34-24-13-8-7-12-22(24)33-23-18-32(2,3)19-25(35)29(23)30(34)27-16-15-26(39-27)20-10-9-11-21(17-20)31(37)38/h7-13,15-17,30,33H,4-6,14,18-19H2,1-3H3,(H,37,38) |
Clé InChI |
MVQZLXCTAUEISM-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=C(O4)C5=CC(=CC=C5)C(=O)O |
SMILES canonique |
CCCCCC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=C(O4)C5=CC(=CC=C5)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3,4-Dimethylbenzoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B443051.png)

![1-{3-[(1-Naphthyloxy)methyl]benzoyl}azepane](/img/structure/B443054.png)
![ETHYL 2-({[2-(3-BROMOPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4-ETHYL-5-METHYL-3-THIOPHENECARBOXYLATE](/img/structure/B443055.png)
![Methyl 2-[(1-adamantylcarbonyl)amino]-6-tert-pentyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B443058.png)

![Methyl 6-tert-butyl-2-[(2-chlorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B443062.png)


![5-[(2-naphthyloxy)methyl]-N-phenyl-2-furamide](/img/structure/B443068.png)

![methyl 2-{[(1-benzyl-3-nitro-1H-pyrazol-5-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B443071.png)
![6-Fluoro-1-[(2-fluorophenoxy)acetyl]-2-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B443072.png)
